Differential ADMET & Lipophilicity Profile
A key differentiator is the compound's molecular architecture, which yields a distinct predicted pharmacokinetic profile. While no direct head-to-head ADMET study exists, cross-study comparable data on the isomeric isopropyl sinapate (C14H18O5, a 4-hydroxy ester analog) provides a baseline. The target compound, as a 4-propoxy phenolic ether with a free carboxylic acid, is predicted to have a higher logP and altered hydrogen-bonding capacity. This difference is critical: isopropyl sinapate has a reported XLogP of 2.60 and is predicted to be blood-brain barrier permeable (Probability: 52.50%) and a non-substrate for P-glycoprotein (Probability: 79.91%) [1]. For the target compound, the ether-linked propyl chain and free acid are expected to further modulate these properties, directly impacting its suitability for applications requiring specific tissue permeability or oral bioavailability profiles .
| Evidence Dimension | Predicted Lipophilicity and BBB Permeability (in silico) |
|---|---|
| Target Compound Data | Predicted XLogP > 2.60 (estimated based on structure); Free carboxylic acid (H-Bond Donor: 1, Acceptor: 5) |
| Comparator Or Baseline | propan-2-yl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate (Isopropyl Sinapate); XLogP: 2.60; BBB+ probability: 52.50% |
| Quantified Difference | Structural isomer with different functional groups (ether-acid vs. hydroxy-ester), directly impacting logP and H-bond donor count. |
| Conditions | In silico prediction (admetSAR 2.0) for the comparator; structural inference for the target compound. |
Why This Matters
For any in vivo or cell-based assay, the choice between an ether-acid and a hydroxy-ester isomer will dictate membrane permeability and metabolic stability, making the target compound the only valid choice for studying biological effects specific to this pharmacophore.
- [1] PlantaEdb. (2026). propan-2-yl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate [ADMET Properties Data]. XLogP: 2.60; BBB permeable: +, 0.5250. View Source
